molecular formula C24H14BrCl2NO3 B12040903 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

カタログ番号: B12040903
分子量: 515.2 g/mol
InChIキー: PEOLPNCDSMVWIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a halogenated quinoline derivative characterized by a bifunctional ester linkage. Its molecular formula is C₂₅H₁₇BrClNO₃ (average mass: 494.769 g/mol; monoisotopic mass: 493.008033) . The compound features a 6-bromoquinoline core substituted with a 4-chlorophenyl group at position 2 and a 2-(4-chlorophenyl)-2-oxoethyl ester at position 4.

特性

分子式

C24H14BrCl2NO3

分子量

515.2 g/mol

IUPAC名

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14BrCl2NO3/c25-16-5-10-21-19(11-16)20(12-22(28-21)14-1-6-17(26)7-2-14)24(30)31-13-23(29)15-3-8-18(27)9-4-15/h1-12H,13H2

InChIキー

PEOLPNCDSMVWIQ-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Cl

製品の起源

United States

準備方法

合成経路と反応条件

6-ブロモ-2-(4-クロロフェニル)キノリン-4-カルボン酸 2-(4-クロロフェニル)-2-オキソエチルエステルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。

    キノリンコアの形成: キノリンコアは、アニリン誘導体をグリセロールと硫酸で環化させるスクラウプ合成などの古典的な方法を使用して合成できます。

    クロロフェニル置換: 4-クロロフェニル基は、4-クロロベンゾイルクロリドと塩化アルミニウム触媒を使用して、フリーデル・クラフツのアシル化反応によって導入できます。

    エステル化: 最後のステップでは、トリエチルアミンなどの塩基の存在下で、2-(4-クロロフェニル)-2-オキソエチルブロミドを使用して、カルボン酸基をエステル化します。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、高収率と純度を確保するために、連続フローリアクター、自動合成、および精製技術の使用が含まれます。

化学反応の分析

科学研究用途

6-ブロモ-2-(4-クロロフェニル)キノリン-4-カルボン酸 2-(4-クロロフェニル)-2-オキソエチルエステルには、いくつかの科学研究用途があります。

    医薬品化学: 抗がん剤、抗炎症剤、抗菌剤としての可能性が研究されています。

    生物学研究: さまざまな生体分子と相互作用する能力のために、生物学的経路と相互作用を研究するためのプローブとして使用されます。

    工業用途: 先端材料の合成に用いられ、他の複雑な有機化合物の前駆体としても使用されます。

科学的研究の応用

Antimalarial Applications

Recent studies have highlighted the potential of quinoline derivatives in treating malaria, particularly against Plasmodium falciparum. The compound has been investigated for its antiplasmodial activity, showing promising results in inhibiting the growth of malaria parasites.

  • Mechanism of Action : The compound acts by inhibiting translation elongation factor 2, a novel mechanism that differentiates it from traditional antimalarial drugs. This unique action could lead to the development of new therapies that are effective against resistant strains of malaria .
  • Efficacy Studies : In vitro studies have demonstrated moderate potency against P. falciparum, with further optimization leading to derivatives exhibiting low nanomolar potency and favorable pharmacokinetic profiles in preclinical models .

Anticancer Applications

Quinoline derivatives are also being explored for their anticancer properties due to their ability to interfere with various cellular processes.

  • Cell Line Studies : The compound has been tested against several cancer cell lines, showing significant cytotoxicity and potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of quinoline derivatives indicates that modifications to the quinoline core can enhance biological activity while improving selectivity and reducing toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives similar to 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate :

  • A study focused on optimizing quinoline-4-carboxamide derivatives demonstrated the ability to achieve excellent oral efficacy in malaria mouse models, indicating that structural variations can significantly impact pharmacological outcomes .
  • Another research effort synthesized various pyrrolo-fused heterocycles, showcasing their effectiveness against multiple cancer types, thus supporting the hypothesis that quinoline-based compounds may serve as versatile scaffolds for drug discovery .

作用機序

類似の化合物との比較

類似の化合物

    6-ブロモ-2-(4-クロロフェニル)キノリン-4-カルボン酸: 2-(4-クロロフェニル)-2-オキソエチルエステル基がありません。

    2-(4-クロロフェニル)キノリン-4-カルボン酸: 臭素置換がありません。

    6-ブロモキノリン-4-カルボン酸: クロロフェニル基と2-(4-クロロフェニル)-2-オキソエチル基の両方がありません。

独自性

6-ブロモ-2-(4-クロロフェニル)キノリン-4-カルボン酸 2-(4-クロロフェニル)-2-オキソエチルエステルは、その特定の置換パターンにより、独特の化学的および生物学的特性を与えられています。臭素とクロロフェニル基の両方の存在は、その反応性と科学研究における多様な用途の可能性を高めます。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₇BrClNO₃ 494.77 - 6-Br, 2-(4-ClPh) on quinoline
- 2-(4-ClPh)-2-oxoethyl ester
- Higher polarity due to dual Cl substituents
- Crystallinity confirmed via X-ray
Analog 1 : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₆H₁₉BrClNO₃ 508.80 - 3-Me, 2-(4-MePh) on quinoline
- Same ester group
- Increased lipophilicity (logP ~7.7) due to methyl groups
Analog 2 : [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₄H₁₃BrCl₃NO₃ 549.60 - 2,4-DiClPh on ester
- 6-Br, 2-(4-ClPh) on quinoline
- Enhanced electron-withdrawing effects
- Higher toxicity (H301)
Analog 3 : Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₂H₁₃BrClNO₂ 450.71 - Simple phenyl ester
- No oxoethyl group
- Reduced steric hindrance
- Lower molecular weight
Analog 4 : Ethyl 6-bromo-2-(2-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate C₃₀H₂₃BrClN₄O₂ 621.89 - Pyrimidine-amine substituent
- Ethyl ester
- Enhanced π-π stacking potential
- HRMS (ESI-QTOF): [M+H]⁺ 507.1587

Key Findings:

Substituent Effects: Halogen Positioning: The 4-chlorophenyl group on the quinoline core (target compound) enhances electronic stabilization compared to 4-methylphenyl (Analog 1) .

Synthetic Routes :

  • The target compound and analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and esterification reactions . For example, Analog 4 incorporates a pyrimidine moiety through a 20-minute microwave-assisted reaction .

Analytical Data: Mass Spectrometry: Analog 4 showed a base peak at m/z 272 (100% intensity), indicative of fragmentation at the ester linkage . Crystallography: X-ray studies (SHELX software) confirm planar quinoline cores and bond lengths consistent with conjugated systems .

Research Implications

  • Drug Design : The 2-oxoethyl ester group in the target compound may improve membrane permeability compared to bulkier analogs (e.g., Analog 4) .
  • Toxicity Considerations : Analog 2’s 2,4-dichlorophenyl substituent correlates with oral toxicity (H301), highlighting the need for substituent optimization .
  • Future Directions: Comparative studies on antimicrobial activity (e.g., against S. aureus or E. coli) are warranted, leveraging the bromoquinoline scaffold’s known bioactivity .

生物活性

The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate , also referred to as K284-1331 , is a synthetic derivative of quinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H14BrClN2O5
  • Molecular Weight : 525.74 g/mol
  • CAS Number : 355420-61-0
  • Physical Properties :
    • LogP: 5.944 (indicating high lipophilicity)
    • Water Solubility: Low, LogSw = -5.94
    • Polar Surface Area: 46.648 Ų

The biological activity of this compound can be attributed to its structural features, particularly the presence of the quinoline moiety which is known for its pharmacological properties. Quinoline derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antitumor Activity

Research indicates that compounds similar to K284-1331 exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. The presence of halogen substituents (like bromine and chlorine) enhances their interaction with microbial enzymes, leading to increased efficacy against bacterial strains .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of K284-1331 against various cancer cell lines, revealing an IC50 value comparable to standard chemotherapeutic agents. The compound was particularly effective against colon and lung cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • In vitro tests have demonstrated that K284-1331 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's biological activity by increasing its binding affinity to target proteins involved in disease pathways .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AntitumorA431 (skin cancer)1.98Induction of apoptosis via Bcl-2 modulation
AntitumorHCT-15 (colon cancer)1.61Inhibition of cell proliferation
AntibacterialStaphylococcus aureus<10Disruption of cell wall synthesis
AntibacterialEscherichia coli<20Inhibition of metabolic pathways

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

The synthesis typically involves multi-step protocols starting with the preparation of quinoline-carboxylic acid intermediates. For example:

  • Step 1 : Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid via condensation reactions, as described in ref. .
  • Step 2 : Esterification using 2-chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) under reflux conditions with catalysts like phosphorus oxychloride (PCl₃) .
  • Step 3 : Purification via column chromatography using hexane:ethyl acetate gradients to isolate the target compound .

Key considerations : Optimize reaction time (e.g., 8–20 hours) and stoichiometry to avoid by-products. Monitor intermediates using TLC and confirm purity via melting point analysis (e.g., 386 K observed in analogous esters) .

Q. How is the compound characterized structurally?

Routine characterization includes:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹.
    • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and ester linkages .
  • Mass Spectrometry : High-resolution ESI-QTOF (e.g., observed m/z 507.1587 for similar quinoline esters) .

Advanced validation : Single-crystal X-ray diffraction (SXD) resolves dihedral angles between quinoline and phenyl rings (e.g., 14.7° in analogous structures) and confirms intermolecular interactions (e.g., C–H⋯O weak bonds) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

Discrepancies in bond lengths or angles may arise from:

  • Disorder in crystal packing : Use SHELXL for iterative refinement with restraints on thermal parameters .
  • Twinned data : Apply the TWIN/BASF commands in SHELX to model overlapping lattices .
  • Validation tools : Employ PLATON or CCDC Mercury to check for geometric outliers and hydrogen-bonding plausibility .

Example : In a related compound, weak C–H⋯O interactions (2.5–3.0 Å) were validated using R²₂(14) graph set motifs .

Q. What methodological challenges arise in optimizing reaction yields for brominated quinoline derivatives?

Key issues include:

  • Competitive side reactions : Bromine substituents at the 6-position may sterically hinder esterification. Mitigate by using excess acylating agents (e.g., 1.2–1.5 eq. of 2-chloroacetamide) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization to isolate products .
  • Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency in brominated intermediates but require inert atmospheres .

Data-driven approach : Compare yields across protocols (e.g., 70% with Pd catalysis vs. 50% without) and optimize via Design of Experiments (DoE) .

Q. How can computational methods aid in predicting biological activity or stability?

  • Docking studies : Use AutoDock Vina to model interactions with targets like lactate dehydrogenase (LDH), leveraging the carboxylate moiety for hydrogen bonding .
  • DFT calculations : Predict electrostatic potential surfaces to assess reactivity at the 2-oxoethyl group.
  • Degradation pathways : Apply Gaussian09 to simulate hydrolysis under acidic/basic conditions, guided by observed stability in ethanol recrystallization .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed protocols for brominated intermediates to improve regioselectivity .
  • Characterization : Combine SXD with dynamic NMR (e.g., VT-NMR) to resolve conformational flexibility.
  • Data Analysis : Use R or Python scripts to automate crystallographic parameter extraction from .cif files.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。